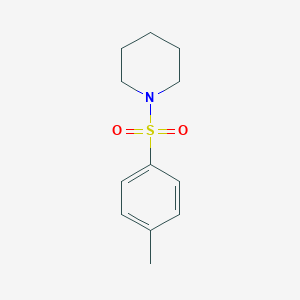

Piperidine, 1-(p-tolylsulfonyl)-

Description

The exact mass of the compound Piperidine, 1-(p-tolylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14853. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperidine, 1-(p-tolylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-(p-tolylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-11-5-7-12(8-6-11)16(14,15)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWGXOHABPCPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197007 | |

| Record name | Piperidine, 1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4703-22-4 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4703-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(p-tolylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004703224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Tolylsulfonyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-P-TOSYLPIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(p-Tolylsulfonyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2GEE5UUR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(p-tolylsulfonyl)piperidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(p-tolylsulfonyl)piperidine, a valuable compound in synthetic organic chemistry and medicinal chemistry. The document details the underlying chemical principles, a robust and validated experimental protocol, and thorough characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical execution of this synthesis. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Significance

1-(p-tolylsulfonyl)piperidine, also known as N-tosylpiperidine, belongs to the class of sulfonamides. The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, prized for its conformational properties.[1][2] The introduction of a p-toluenesulfonyl (tosyl) group to the piperidine nitrogen serves multiple purposes in synthetic chemistry. It can act as a protecting group for the secondary amine, rendering it stable to various reaction conditions. Furthermore, the electron-withdrawing nature of the tosyl group can influence the reactivity of the piperidine ring and its substituents. The synthesis of tosyl-protected piperidines is a fundamental step in the multi-step preparation of more complex molecular architectures.

This guide will focus on the most direct and widely employed method for the synthesis of 1-(p-tolylsulfonyl)piperidine: the reaction of piperidine with p-toluenesulfonyl chloride.

Reaction Mechanism and Core Principles

The synthesis of 1-(p-tolylsulfonyl)piperidine proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

The key steps of the mechanism are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Chloride Ion Elimination: The intermediate collapses, with the chloride ion acting as a good leaving group, to form the protonated sulfonamide.

-

Deprotonation: The base present in the reaction mixture deprotonates the nitrogen atom of the sulfonamide, yielding the final product, 1-(p-tolylsulfonyl)piperidine, and the corresponding ammonium salt of the base.

The choice of solvent is crucial for this reaction. Aprotic solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), are generally preferred as they do not react with the sulfonyl chloride and can effectively dissolve the reactants. The use of a base is essential to drive the reaction to completion by scavenging the HCl produced, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.

Caption: Reaction mechanism for the synthesis of 1-(p-tolylsulfonyl)piperidine.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(p-tolylsulfonyl)piperidine. This procedure has been designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Piperidine | C₅H₁₁N | 85.15 | 1.00 g (1.17 mL) | 11.74 |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 2.24 g | 11.74 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 2.45 mL | 17.61 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq) | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction & chromatography | - |

| Hexane | C₆H₁₄ | 86.18 | For chromatography | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.00 g, 11.74 mmol) and dichloromethane (30 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (2.45 mL, 17.61 mmol) to the cooled solution.

-

Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (2.24 g, 11.74 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with 20 mL of dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate) as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-(p-tolylsulfonyl)piperidine as a white solid.

-

Caption: Overall workflow for the synthesis of 1-(p-tolylsulfonyl)piperidine.

Characterization of 1-(p-tolylsulfonyl)piperidine

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are typical characterization data for 1-(p-tolylsulfonyl)piperidine.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂S |

| Molecular Weight | 239.34 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | 97-99 °C |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexane. |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.65 (d, J = 8.2 Hz, 2H, Ar-H)

-

7.32 (d, J = 8.0 Hz, 2H, Ar-H)

-

3.05 (t, J = 5.6 Hz, 4H, -CH₂-N-CH₂-)

-

2.43 (s, 3H, Ar-CH₃)

-

1.65-1.55 (m, 4H, -CH₂-CH₂-N-)

-

1.45-1.35 (m, 2H, -CH₂-CH₂-CH₂-)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

143.5 (Ar-C)

-

133.8 (Ar-C)

-

129.7 (2C, Ar-CH)

-

127.6 (2C, Ar-CH)

-

47.2 (2C, -CH₂-N-CH₂-)

-

25.4 (2C, -CH₂-CH₂-N-)

-

23.8 (-CH₂-CH₂-CH₂-)

-

21.5 (Ar-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

2935, 2855 (C-H stretching, aliphatic)

-

1597 (C=C stretching, aromatic)

-

1345 (S=O stretching, asymmetric)

-

1160 (S=O stretching, symmetric)

-

-

Mass Spectrometry (GC-MS):

-

m/z (%): 239 (M⁺), 155, 91

-

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

p-Toluenesulfonyl Chloride: Causes severe skin burns and eye damage.[4][5][6][7][8] Reacts with water, producing corrosive fumes.[5] It is a lachrymator.

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of 1-(p-tolylsulfonyl)piperidine via the reaction of piperidine and p-toluenesulfonyl chloride is a reliable and efficient method. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and comprehensive characterization data. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable building block for a wide range of applications in organic and medicinal chemistry.

References

-

PubChem. (n.d.). Piperidine, 1-(p-tolylsulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%. Retrieved from [Link]

-

International Labour Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine [webbook.nist.gov]

- 3. Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Piperidine [webbook.nist.gov]

An In-depth Technical Guide to Piperidine, 1-(p-tolylsulfonyl)-: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of Piperidine, 1-(p-tolylsulfonyl)-, a key intermediate in organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Introduction: The Significance of N-Tosylpiperidine

Piperidine, 1-(p-tolylsulfonyl)-, also known as N-tosylpiperidine, is a sulfonamide derivative of the ubiquitous piperidine heterocycle. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids due to its ability to impart favorable pharmacokinetic properties.[1][2] The introduction of the p-toluenesulfonyl (tosyl) group to the piperidine nitrogen serves a critical purpose: it acts as a robust protecting group, rendering the otherwise reactive secondary amine inert to a wide range of reaction conditions.[3] This allows for selective chemical modifications at other positions of the piperidine ring or elsewhere in a complex molecule.

The tosyl group's stability, coupled with the existence of reliable methods for its subsequent removal, makes 1-(p-tolylsulfonyl)piperidine a valuable building block in multi-step synthetic sequences.[4] This guide will delve into the fundamental chemical properties of this compound, its preparation, characteristic reactivity, and the strategic considerations for its use in synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use and characterization.

Physical Properties

1-(p-Tolylsulfonyl)piperidine is typically a white to off-white solid at room temperature. A summary of its key physical and chemical identifiers is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂S | [5][6] |

| Molecular Weight | 239.34 g/mol | [5][6] |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine | [5][7] |

| CAS Number | 4703-22-4 | [7][8] |

| Melting Point | 71.2 °C | [7] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | [5][6] |

| InChIKey | IGWGXOHABPCPHZ-UHFFFAOYSA-N | [5][6] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of 1-(p-tolylsulfonyl)piperidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the piperidine ring protons, typically in the aliphatic region, and the aromatic protons of the tolyl group. The methyl group of the tosyl moiety will appear as a singlet around 2.4 ppm.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for the piperidine carbons, the aromatic carbons of the tolyl group, and the methyl carbon.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[5]

Synthesis and Preparation

The synthesis of 1-(p-tolylsulfonyl)piperidine is a straightforward and high-yielding reaction, typically achieved through the reaction of piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction is a classic example of nucleophilic substitution at the sulfonyl sulfur.

Synthetic Workflow

Caption: General workflow for the synthesis of 1-(p-tolylsulfonyl)piperidine.

Detailed Experimental Protocol

Materials:

-

Piperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(p-tolylsulfonyl)piperidine.

Chemical Reactivity and Applications in Synthesis

The primary utility of 1-(p-tolylsulfonyl)piperidine stems from the role of the tosyl group as a robust amine protecting group.[3] This protection allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the piperidine nitrogen.

Role as a Protected Piperidine Synthon

The electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This makes the N-tosylpiperidine moiety stable to many reagents, including:

-

Strong bases (e.g., organolithiums, Grignard reagents)

-

Oxidizing and reducing agents

-

Many nucleophiles

This stability is exploited in the synthesis of complex molecules where the piperidine ring is a key structural component.[1][10] For instance, the synthesis of substituted piperidines often begins with N-tosylpiperidine, allowing for functionalization at the carbon skeleton of the ring before deprotection of the nitrogen.[10]

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[11][12][13] The use of 1-(p-tolylsulfonyl)piperidine and its derivatives as intermediates allows for the controlled and systematic synthesis of libraries of piperidine-containing compounds for biological screening. This approach is instrumental in structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Deprotection of the N-Tosyl Group

While the stability of the N-tosyl group is its primary advantage, its efficient removal is equally crucial for the success of a synthetic route. The conditions required for deprotection are often harsh, which necessitates careful planning to ensure compatibility with other functional groups in the molecule.[4]

Common Deprotection Strategies

A variety of methods have been developed for the cleavage of the N-tosyl group, each with its own advantages and limitations.

| Deprotection Method | Reagents | Conditions | Notes | Source |

| Reductive Cleavage | Sodium in liquid ammonia | Low temperature | Highly effective but requires specialized equipment. | [3] |

| Samarium(II) iodide (SmI₂) | Room temperature | A milder reductive method. | [14] | |

| Red-Al | Reflux | [3] | ||

| Acidic Hydrolysis | HBr in acetic acid | 70 °C | Harsh conditions, not suitable for acid-labile substrates. | [3][4] |

| Trifluoromethanesulfonic acid | Varies | Can be chemoselective depending on the substrate. | [14] |

Deprotection Workflow using HBr/Acetic Acid

Caption: A typical workflow for the acidic deprotection of N-tosylpiperidine.

Detailed Protocol for Acidic Deprotection

Materials:

-

1-(p-Tolylsulfonyl)piperidine

-

33% HBr in acetic acid

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Round-bottom flask with reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Place 1-(p-tolylsulfonyl)piperidine (1.0 equivalent) in a round-bottom flask.

-

Add a solution of 33% HBr in acetic acid.

-

Heat the reaction mixture to 70 °C and maintain for several hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction by the slow addition of a concentrated NaOH solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the deprotected piperidine. Further purification may be necessary.

Safety and Handling

1-(p-Tolylsulfonyl)piperidine is harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Piperidine, 1-(p-tolylsulfonyl)- is a fundamentally important molecule in synthetic organic chemistry and drug discovery. Its value lies in the robust nature of the N-tosyl protecting group, which allows for the selective functionalization of the piperidine ring and other molecular scaffolds. A comprehensive understanding of its synthesis, reactivity, and the various methods for deprotection is essential for its strategic and successful application in the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in their synthetic endeavors.

References

-

PubChem. Piperidine, 1-(p-tolylsulfonyl)-. [Link]

-

GSRS. 1-(P-TOLYLSULFONYL)PIPERIDINE. [Link]

-

SpectraBase. Piperidine, 1-[2-(phenylsulfonyl)-2-cyclopenten-1-yl]-. [Link]

-

Wessjohann, L. A., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11843-11848. [Link]

-

CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]piperidine. [Link]

-

PubChem. 1-Piperidinesulfonamide. [Link]

-

The Royal Society of Chemistry. (2019). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 9(5), 2565-2580. [Link]

-

Wikipedia. Tosyl group. [Link]

-

MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(16), 4983. [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

-

Wikipedia. Piperidine. [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6890. [Link]

-

PubMed. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away From Piperidine?. Molecules, 21(11), 1542. [Link]

-

MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

-

ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?. [Link]

-

PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6890. [Link]

-

Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181861. [Link]

-

ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

ResearchGate. (2020). Piperidine nucleus in the field of drug discovery. [Link]

- Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. p-Toluenesulfonamides [organic-chemistry.org]

1-(p-tolylsulfonyl)piperidine CAS number 4703-22-4

An In-Depth Technical Guide to 1-(p-tolylsulfonyl)piperidine (CAS: 4703-22-4)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(p-tolylsulfonyl)piperidine, a key synthetic intermediate with significant applications in organic chemistry and pharmaceutical development. The document delves into its fundamental physicochemical properties, spectroscopic signature, and detailed synthetic protocols. A core focus is placed on the strategic application of the p-toluenesulfonyl (tosyl) group as a robust nitrogen protecting group, exploring the causality behind its stability and the methodologies for its eventual cleavage. Furthermore, this guide elucidates the reactivity of the tosyl-protected piperidine scaffold and its role as a versatile building block in the synthesis of complex molecular architectures, particularly within the context of drug discovery. Safety, handling, and GHS classifications are also detailed to ensure best laboratory practices.

Introduction: The Strategic Importance of 1-(p-tolylsulfonyl)piperidine

1-(p-Tolylsulfonyl)piperidine, also known as N-tosylpiperidine, is a sulfonamide derivative of the ubiquitous piperidine heterocycle.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting central nervous system disorders, cancer, and infectious diseases.[3][4][5] However, the inherent nucleophilicity and basicity of the secondary amine within the piperidine ring often necessitate a protection strategy during multi-step syntheses to prevent unwanted side reactions.

This is the primary role of 1-(p-tolylsulfonyl)piperidine. The attachment of the electron-withdrawing p-toluenesulfonyl (tosyl) group to the piperidine nitrogen effectively masks its reactivity.[6][7] This transformation yields a stable, crystalline solid that is amenable to a wide range of synthetic conditions under which the unprotected piperidine would react. Consequently, it serves as a crucial starting material and intermediate for chemists aiming to introduce the piperidine motif into more complex target molecules. This guide offers an in-depth exploration of its properties, synthesis, and strategic deployment in modern organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development.

Physicochemical Properties

The key identifying and physical properties of 1-(p-tolylsulfonyl)piperidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4703-22-4 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂S | [1][8] |

| Molecular Weight | 239.34 g/mol | [1][8] |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine | [1][9] |

| Synonyms | N-Tosylpiperidine, 1-Tosylpiperidine | [1][2] |

| Appearance | Colorless liquid or white to off-white solid | [10][11] |

| Melting Point | 71.2 °C | [9] |

| Solubility | Low solubility in water (20 µg/mL at pH 7.4) | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis. The following data are consistent with the structure of 1-(p-tolylsulfonyl)piperidine.

| Spectroscopy | Data Interpretation | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.67–7.60 (m, 2H, Ar-H), 7.35–7.29 (m, 2H, Ar-H), 3.08–2.89 (m, 4H, N-CH₂), 2.43 (s, 3H, Ar-CH₃), 1.68–1.59 (m, 4H, CH₂), 1.45–1.37 (m, 2H, CH₂) | [10] |

| ¹³C NMR | (100 MHz, CDCl₃) δ 143.4, 133.4, 129.7, 127.9, 47.1, 25.3, 23.7, 21.7 | [10] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z 239 | [1][12] |

Synthesis and Purification Workflow

The most direct and common method for preparing 1-(p-tolylsulfonyl)piperidine is the sulfonylation of piperidine with p-toluenesulfonyl chloride (TsCl). This reaction, a variant of the Hinsberg test for amines, is robust and generally high-yielding.

Caption: Workflow for the synthesis and purification of 1-(p-tolylsulfonyl)piperidine.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Piperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar and dissolved piperidine (1.0 eq) in dichloromethane (DCM), add pyridine (1.2 eq). Cool the flask in an ice bath to 0 °C.

-

Causality: The reaction is exothermic, and initial cooling helps control the reaction rate. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

-

Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the cooled piperidine solution dropwise over 20-30 minutes.

-

Causality: Slow addition prevents a rapid temperature increase and potential side reactions. A slight excess of TsCl ensures full consumption of the starting piperidine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

-

Trustworthiness: This multi-step washing procedure is a self-validating system to ensure the removal of both basic (pyridine) and acidic (TsCl, HCl) impurities, leading to a cleaner crude product.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure 1-(p-tolylsulfonyl)piperidine as a white solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(p-tolylsulfonyl)piperidine stems directly from the properties imparted by the tosyl group.

Caption: The protection/deprotection cycle using the tosyl group.

The Tosyl Moiety as a Robust Protecting Group

The primary function of the tosyl group is to serve as a protecting group for the piperidine nitrogen.[6][7]

-

Deactivation: The strongly electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair of electrons, drastically reducing its nucleophilicity and basicity. This prevents the nitrogen from participating in reactions such as acylation, alkylation, or acting as a base.

-

Stability: The resulting sulfonamide bond is exceptionally stable. It is resistant to a wide range of conditions, including strongly acidic media (e.g., TFA), many basic conditions, and common catalytic hydrogenation (e.g., H₂/Pd), which would cleave other protecting groups like Z (benzyloxycarbonyl).[13]

Deprotection Strategies

The high stability of the tosyl group means its removal requires harsh conditions. This is a critical consideration in synthetic planning.

-

Reductive Cleavage: The most common method involves treatment with strong reducing agents. Historically, dissolving metal reductions such as sodium in liquid ammonia (Na/NH₃) have been used.[13] Other modern reagents capable of this cleavage include lithium aluminum hydride (LiAlH₄) or samarium iodide (SmI₂).

-

Strategic Choice: The robustness of the tosyl group makes it ideal for early stages of a complex synthesis where many subsequent steps are planned. It is considered an "end-game" deprotection, often performed as one of the final steps due to the harsh conditions required for its removal.

A Versatile Synthetic Building Block

Beyond simple protection, the tosyl group activates the piperidine ring for other transformations. The electron-withdrawing nature of the group increases the acidity of the protons on the carbons adjacent to the nitrogen (α-protons). This allows for deprotonation with a strong base (e.g., n-BuLi) to form an α-lithio species, which can then be reacted with various electrophiles to install substituents at the 2-position of the piperidine ring. This transforms the protected piperidine into a versatile nucleophilic building block for constructing more highly substituted and complex piperidine derivatives.[14][15]

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone of modern medicinal chemistry.[3][16] Its presence in a molecule can significantly influence physicochemical properties such as solubility and lipophilicity (LogP), which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.[5][17]

The synthesis of complex drug candidates containing a substituted piperidine ring often requires a multi-step approach where the piperidine nitrogen must be masked. 1-(p-tolylsulfonyl)piperidine and its derivatives are invaluable intermediates in this process. For example, the synthesis of potent antagonists or enzyme inhibitors may involve building a complex side chain onto a piperidine core. During these synthetic steps (e.g., cross-coupling reactions, oxidations, reductions), the tosyl-protected nitrogen remains inert, ensuring that the desired transformations occur elsewhere in the molecule without interference. The tosyl group is then removed near the end of the synthesis to reveal the final active pharmaceutical ingredient (API).

Safety and Handling

Proper handling of 1-(p-tolylsulfonyl)piperidine is essential for laboratory safety. It is classified under the Globally Harmonized System (GHS) with specific hazards.

| Hazard Information | GHS Classification and Precautionary Statements | Source(s) |

| Pictograms | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301+P317: IF SWALLOWED: Get medical help. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Handling | Use in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors. Prevent contact with skin and eyes. | [18][19] |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials. | [18][19] |

Conclusion

1-(p-tolylsulfonyl)piperidine (CAS 4703-22-4) is more than a simple derivative; it is a strategic tool in the arsenal of the synthetic chemist. Its value lies in the robust and reliable protection it affords the piperidine nitrogen, enabling complex molecular construction that would otherwise be unfeasible. By understanding its synthesis, reactivity, and the logic behind its use as a protecting group, researchers and drug development professionals can effectively leverage this compound to build the next generation of piperidine-containing therapeutics. Its stability, while demanding specific conditions for removal, is precisely the feature that makes it an indispensable intermediate in the pursuit of novel and intricate chemical entities.

References

-

Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Piperidine, 1-(p-tolylsulfonyl)-. PubChem, National Center for Biotechnology Information. [Link]

-

1-(P-TOLYLSULFONYL)PIPERIDINE. Global Substance Registration System (GSRS). [Link]

-

EPA/NIH mass spectral data base. supplement 2, 1983. Internet Archive. [Link]

-

1-tosylpiperidine. ChemSynthesis. [Link]

-

1-[(4-Methylphenyl)sulfonyl]piperidine. CAS Common Chemistry. [Link]

-

Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

-

Tosyl group. Wikipedia. [Link]

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

-

Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

-

The Journal of Organic Chemistry 1976 Volume.41 No.3. ACS Publications. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

-

Piperidine. Wikipedia. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information, PMC. [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

- Process for the preparation of piperidine derivatives.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

1-(Phenylsulfonyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

-

Photoelectron Spectra of Dioxabicyclo[n .2.l]alkanes. Southern Methodist University. [Link]

-

Anticonvulsant mechanisms of piperine, a piperidine alkaloid. National Center for Biotechnology Information, PMC. [Link]

Sources

- 1. Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tosyl group - Wikipedia [en.wikipedia.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1-(PHENYLSULFINYL)PIPERIDINE 97 CAS#: 4972-31-0 [chemicalbook.com]

- 12. Full text of "EPA/NIH mass spectral data base. supplement 2, 1983" [archive.org]

- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 14. Buy 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 [smolecule.com]

- 15. US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents [patents.google.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. thieme-connect.de [thieme-connect.de]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Molecular Structure of 1-Tosylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive guide on the molecular structure and chemical utility of 1-tosylpiperidine. This document moves beyond a simple recitation of facts, instead offering a deeper understanding of the causality behind its structural features and synthetic applications. The protocols and analyses presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references. Our aim is to provide a robust resource for researchers leveraging this versatile molecule in their synthetic endeavors.

Introduction to 1-Tosylpiperidine: A Versatile Synthetic Building Block

1-Tosylpiperidine, a sulfonamide derivative of the ubiquitous piperidine heterocycle, is a crystalline solid at room temperature. The incorporation of the electron-withdrawing tosyl group onto the piperidine nitrogen atom profoundly influences the molecule's reactivity and physical properties. This modification transforms the otherwise basic piperidine nitrogen into a non-basic, nucleophilic center, a feature that has been widely exploited in organic synthesis. The tosyl group also serves as a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions, yet removable when desired.[1] This guide will delve into the intricate details of its molecular architecture and explore its practical applications in modern organic chemistry.

Elucidation of the Molecular Structure

A thorough understanding of a molecule's three-dimensional structure is paramount to predicting its reactivity and behavior. For 1-tosylpiperidine, a combination of spectroscopic techniques and, where available, crystallographic data provides a comprehensive picture of its molecular geometry.

Core Structural Features

The fundamental structure of 1-tosylpiperidine consists of a six-membered piperidine ring attached to a p-toluenesulfonyl (tosyl) group via the nitrogen atom.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂S | |

| Molecular Weight | 239.34 g/mol | |

| CAS Number | 4703-22-4 |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and elucidating the structural nuances of 1-tosylpiperidine.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-tosylpiperidine provides valuable information about the electronic environment of the hydrogen atoms. The aromatic protons of the tosyl group typically appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm) due to ortho and meta coupling. The protons on the piperidine ring alpha to the nitrogen are shifted downfield due to the electron-withdrawing effect of the sulfonamide group. The remaining piperidine protons will appear as multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers a definitive fingerprint of the carbon skeleton. A published ¹³C NMR spectrum of 1-tosylpiperidine in CDCl₃ shows characteristic chemical shifts that confirm its structure.[2] The aromatic carbons of the tosyl group appear in the range of δ 120-150 ppm, while the piperidine carbons are found in the aliphatic region. The carbons alpha to the nitrogen are deshielded and appear at a lower field compared to the other piperidine carbons.

A detailed analysis of predicted and literature-reported NMR data is crucial for unambiguous structural assignment.

The IR spectrum of 1-tosylpiperidine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

Sulfonamide S=O stretches: Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

Aromatic C-H stretches: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretches: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-tosylpiperidine. The molecular ion peak (M⁺) would be expected at m/z = 239. Common fragmentation pathways for N-tosyl compounds involve cleavage of the S-N bond and fragmentation of the piperidine ring.

Crystallographic Analysis

Synthesis and Purification of 1-Tosylpiperidine

The synthesis of 1-tosylpiperidine is a standard procedure in many organic chemistry laboratories, typically achieved through the reaction of piperidine with p-toluenesulfonyl chloride (tosyl chloride).

Synthetic Workflow

Caption: General workflow for the synthesis of 1-tosylpiperidine.

Detailed Experimental Protocol

Materials:

-

Piperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Hexane/Ethyl Acetate for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add pyridine or triethylamine (1.1 equivalents). Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-tosylpiperidine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 1-tosylpiperidine as a white crystalline solid.

Rationale for Experimental Choices:

-

The use of a base (pyridine or triethylamine) is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting piperidine, rendering it unreactive.

-

The slow addition of tosyl chloride at low temperature helps to control the exothermic reaction and prevent the formation of side products.

-

The aqueous work-up is designed to remove the base hydrochloride salt and any unreacted starting materials.

-

Recrystallization is an effective method for purifying the solid product, taking advantage of the differential solubility of the product and impurities in a given solvent at different temperatures.

Reactivity and Applications in Organic Synthesis

The unique electronic properties conferred by the tosyl group make 1-tosylpiperidine a valuable synthon in a variety of organic transformations.

As a Protecting Group

The primary application of the tosyl group on the piperidine nitrogen is as a protecting group. The resulting sulfonamide is stable to a wide range of reagents, including strong bases, oxidizing agents, and many nucleophiles. This stability allows for chemical modifications at other positions of the piperidine ring without affecting the nitrogen atom.

Deprotection: The tosyl group can be removed under reductive or strongly acidic conditions to regenerate the free piperidine.

In Directed Metalation Reactions

The sulfonamide group can act as a directed metalating group (DMG), facilitating the deprotonation of adjacent C-H bonds. This allows for the regioselective functionalization of the piperidine ring at the C2 position.

In Cross-Coupling Reactions

While less common for the N-tosylpiperidine itself, N-tosyl amides, in general, can participate in palladium-catalyzed cross-coupling reactions, where the tosyl group can act as a leaving group.

Conclusion

1-Tosylpiperidine is a molecule of significant utility in organic synthesis, primarily owing to the dual role of the tosyl group as a robust protecting group and an activator of the piperidine ring. A thorough understanding of its molecular structure, informed by spectroscopic analysis, is key to exploiting its full synthetic potential. The synthetic and purification protocols provided in this guide offer a reliable foundation for the preparation of this important building block. As the demand for complex nitrogen-containing heterocycles in drug discovery and materials science continues to grow, the strategic application of 1-tosylpiperidine and its derivatives is poised to remain a cornerstone of modern synthetic chemistry.

References

-

SpectraBase. 1-TOSYLPIPERIDIN. [Link]

-

ChemSynthesis. 1-tosylpiperidine. [Link]

-

PubChem. 1-Tosylpiperidin-4-one. [Link]

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 1-[(4-methylphenyl)sulfonyl]piperidine

Abstract

This technical guide provides a comprehensive overview of 1-[(4-methylphenyl)sulfonyl]piperidine, a key building block and reagent in modern organic synthesis and medicinal chemistry. We delve into its fundamental properties, spectroscopic signature, and a validated synthesis protocol. The core of this document focuses on its principal application as a stable amine protecting group, elucidating the underlying principles of its utility. Furthermore, we explore its relevance as a structural motif in drug discovery, supported by an analysis of its physicochemical and toxicological profile. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile compound.

Chemical Identity and Nomenclature

The compound, commonly referred to as 1-(p-tolylsulfonyl)piperidine or N-Tosylpiperidine, is systematically named according to IUPAC nomenclature.

-

Common Synonyms : 1-(p-Tolylsulfonyl)piperidine, N-(p-Tolylsulfonyl)piperidine, 1-Tosylpiperidine[2]

-

CAS Registry Number : 4703-22-4

The structure consists of a saturated six-membered piperidine ring where the nitrogen atom is covalently bonded to the sulfur atom of a p-toluenesulfonyl (tosyl) group. This linkage forms a sulfonamide, a functional group of significant stability and importance in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and spectroscopic properties is paramount for its application, purification, and characterization.

Physicochemical Properties

The key physical properties of 1-[(4-methylphenyl)sulfonyl]piperidine are summarized below. The compound is a solid at room temperature with limited aqueous solubility.

| Property | Value | Source |

| Molecular Weight | 239.34 g/mol | [3] |

| Melting Point | 71.2 °C | [2] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility (pH 7.4) | ~20 µg/mL | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | [3] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton NMR) : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tolyl group, the aliphatic protons of the piperidine ring, and the methyl protons. The aromatic region typically displays two doublets (an AA'BB' system) between 7.3 and 7.8 ppm. The piperidine protons adjacent to the nitrogen (α-protons) appear as a multiplet around 3.0-3.3 ppm, while the other piperidine protons (β and γ) resonate further upfield between 1.4 and 1.7 ppm. The singlet for the tolyl methyl group appears around 2.4 ppm.

-

¹³C NMR (Carbon NMR) : The carbon spectrum shows characteristic peaks for the aromatic, aliphatic, and methyl carbons. A reference spectrum is available in the SpectraBase database, originally published in the Journal of Organic Chemistry.[1]

-

Mass Spectrometry (MS) : GC-MS analysis reveals a molecular ion peak (M⁺) corresponding to its molecular weight, with fragmentation patterns characteristic of the tosyl and piperidine moieties.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands characteristic of the sulfonyl group (S=O), typically appearing around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).

Synthesis and Purification Protocol

The preparation of 1-[(4-methylphenyl)sulfonyl]piperidine is a standard example of sulfonamide formation. The protocol described below is a robust, self-validating procedure suitable for a standard organic chemistry laboratory.

Rationale of the Synthesis

The synthesis involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride).[5] Piperidine is a strong nucleophile and a base.[6][7] The reaction produces one equivalent of hydrochloric acid (HCl), which would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., pyridine or triethylamine) is required to scavenge the HCl produced, allowing the reaction to proceed to completion.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-[(4-methylphenyl)sulfonyl]piperidine.

Step-by-Step Methodology

-

Setup : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5 M concentration). Add a base, such as pyridine (1.2 eq) or triethylamine (1.5 eq).

-

Reaction : Cool the flask in an ice bath to 0°C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

-

Monitoring : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

-

Workup : Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a white crystalline solid.

-

Validation : Confirm the product's identity and purity by measuring its melting point and acquiring ¹H NMR and ¹³C NMR spectra, comparing them to literature values.[1][2]

Core Application: Amine Protection

The primary utility of converting piperidine to its tosylated form is for the protection of the amine nitrogen. The tosyl (Ts) group is a robust protecting group widely employed in multi-step organic synthesis.[5]

Principles of Protection

-

Stability : The resulting sulfonamide is exceptionally stable. The electron-withdrawing nature of the sulfonyl group significantly decreases the nucleophilicity and basicity of the nitrogen atom. This makes it inert to a wide range of reaction conditions, including many oxidizing and reducing agents, acidic and basic (non-hydrolytic) conditions, and organometallic reagents.

-

Reversibility : Despite its stability, the tosyl group can be removed under specific, often harsh, conditions, allowing for the regeneration of the parent amine when desired.

Protection and Deprotection Cycle

Caption: The tosyl group as a protecting strategy for the piperidine nitrogen.

Deprotection Methodologies

Cleavage of the N-tosyl group typically requires forcing conditions, underscoring its stability. Common methods include:

-

Strong Reducing Agents : Treatment with sodium in liquid ammonia or sodium naphthalenide is effective for cleaving the S-N bond.[8]

-

Concentrated Acid : Refluxing in concentrated hydrobromic acid (HBr) or sulfuric acid can also achieve deprotection.[8]

The choice of deprotection method must be compatible with other functional groups present in the molecule.

Relevance in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[9][10][11][12] Its saturated, non-aromatic nature allows it to occupy three-dimensional space and engage in specific interactions with biological targets. Introducing a tosyl group onto the piperidine nitrogen creates a derivative with distinct properties relevant to drug design.

-

Modulating Physicochemical Properties : The tosyl group significantly increases the lipophilicity of the piperidine core. This can be strategically used to enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.[13]

-

Scaffold for Further Functionalization : While the tosylated nitrogen is unreactive, the C-H bonds of the piperidine ring can be targeted for functionalization. The tosyl group can direct metallation to specific positions, enabling the synthesis of complex substituted piperidines.

-

Bioisostere and Structural Element : The sulfonamide linkage is a common feature in many drugs (e.g., sulfonamide antibiotics, diuretics). The 1-tosylpiperidine motif can serve as a rigid, well-defined structural element to orient other pharmacophoric groups.

Safety and Handling

Proper handling of 1-[(4-methylphenyl)sulfonyl]piperidine is essential in a laboratory setting.

GHS Hazard Classification

According to aggregated data from the European Chemicals Agency (ECHA), the compound is classified as:

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

-

Serious Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment :

First Aid Measures

-

If Inhaled : Move the person to fresh air.[14]

-

In Case of Skin Contact : Immediately wash with soap and plenty of water.[15]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[14]

-

If Swallowed : Rinse mouth with water and seek immediate medical attention.[14][15]

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

1-[(4-methylphenyl)sulfonyl]piperidine is more than a simple derivative; it is a strategic tool in the arsenal of the synthetic chemist. Its well-defined properties, straightforward synthesis, and robust nature as a protecting group make it invaluable for complex molecular construction. For medicinal chemists, it serves as a versatile scaffold that merges the privileged piperidine core with the electronically and sterically demanding tosyl group, opening avenues for the design of novel therapeutics. A thorough understanding of its chemistry, applications, and handling is crucial for leveraging its full potential in research and development.

References

-

PubChem. (n.d.). Piperidine, 1-(p-tolylsulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 1-tosylpiperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-(P-TOLYLSULFONYL)PIPERIDINE. Retrieved from [Link]

-

Al-Obaidi, A., & Al-Ayash, A. (2018). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine, 1-[2-(phenylsulfonyl)-2-cyclopenten-1-yl]-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]piperidine. American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)sulfonyl-4-(2-methylpropyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

Merck Index. (n.d.). Piperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

Portilla, J., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- O'Connor, R., et al. (2022).

-

Global Substance Registration System (GSRS). (n.d.). 4-PHENYL-1-(P-TOLYLSULFONYL)PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Piperidine (Compound). IARC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

- Google Patents. (2005). Process for the preparation of piperidine derivatives.

- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

-

Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Retrieved from [Link]

-

Chemistry simplified. (2024). Synthesis of piperidine. YouTube. Retrieved from [Link]

Sources

- 1. Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Tosyl group - Wikipedia [en.wikipedia.org]

- 6. Piperidine [drugfuture.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. thieme-connect.de [thieme-connect.de]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

literature review on tosyl-protected piperidines

An In-depth Technical Guide to the Chemistry and Application of Tosyl-Protected Piperidines

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its synthesis and functionalization, therefore, are of paramount importance to drug discovery and development professionals. The use of nitrogen-protecting groups is essential for controlling reactivity and achieving desired chemical transformations. Among these, the p-toluenesulfonyl (tosyl) group stands out for its robustness and unique ability to influence the reactivity of the piperidine ring. This guide provides a comprehensive overview of the synthesis, reactivity, and deprotection of N-tosyl piperidines, offering field-proven insights and detailed protocols for researchers and scientists. We will explore the causality behind experimental choices, from synthetic strategy to the critical selection of deprotection methods, grounding all claims in authoritative literature.

Introduction: The Strategic Role of the Tosyl Protecting Group

The piperidine heterocycle is a privileged scaffold in drug design, valued for its ability to confer desirable physicochemical properties and to orient substituents in three-dimensional space.[3][4] However, the nucleophilic and basic nature of the secondary amine in the piperidine ring often necessitates protection during multi-step syntheses.

The p-toluenesulfonyl (Ts) group is a widely used protecting group for amines for several reasons.[5] The resulting N-tosylamide (sulfonamide) is exceptionally stable to a wide range of reaction conditions, including strongly basic, oxidative, and many reductive environments.[5][6] This stability, however, presents a significant challenge: the cleavage of the N-S bond to deprotect the amine often requires harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[7][8]

The strategic decision to use a tosyl group extends beyond mere protection. The strong electron-withdrawing nature of the sulfonyl group fundamentally alters the chemical properties of the piperidine nitrogen:

-

It renders the nitrogen non-basic and non-nucleophilic.

-

It acidifies the protons on the α-carbons, enabling deprotonation and subsequent functionalization.

-

It deactivates the nitrogen, preventing undesirable side reactions like over-alkylation.[8]

This guide will navigate the lifecycle of the N-tosyl piperidine, from its formation to its strategic removal, providing the technical detail necessary for its successful implementation in complex synthetic campaigns.

Caption: Iodocyclization of an Unsaturated Tosylamide.

The catalytic hydrogenation of pyridines is an atom-economical route to piperidines. [9]This can be applied to N-tosyl pyridinium ylides or other activated pyridine derivatives.

-

Catalysts: Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on Carbon (Rh/C) are commonly used. [10][9]Homogeneous catalysts can offer higher selectivity under milder conditions. [9][11]* Challenges & Solutions: The aromaticity of the pyridine ring requires potent catalysts, often at high pressures and temperatures. [9]Furthermore, the nitrogen atom can poison the catalyst. This is often overcome by performing the reaction in an acidic solvent like acetic acid, which protonates the nitrogen and facilitates reduction. [9]Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has also emerged as a powerful method for producing chiral piperidines. [12]

Deprotection: The Critical Final Step

The robust nature of the N-S bond makes deprotection of tosylamides a significant synthetic challenge. The choice of method is dictated by the functional group tolerance of the substrate. [6]The primary methods are categorized as reductive cleavage or acidic hydrolysis. [6]

Reductive Cleavage Methods

Reductive methods are generally milder than harsh acidic conditions and are often preferred for complex molecules.

-

Magnesium in Methanol (Mg/MeOH): This is a popular and effective method, often accelerated by sonication. It offers good functional group tolerance, making it suitable for substrates with alcohols. [6][13]The mechanism is believed to involve a single-electron transfer (SET) from magnesium.

-

Samarium(II) Iodide (SmI₂): A powerful single-electron reducing agent that cleaves tosylamides and esters, often instantaneously. [7]It is particularly useful for sensitive or highly hindered substrates.

-

Sodium Naphthalenide: This potent reducing agent is effective for cleaving sulfonamides. [14]It involves a single electron transfer mechanism to cleave the N-S bond.

-

Dissolving Metal Reductions (e.g., Na/NH₃): A classical but powerful method, though its use is often limited by the need for specialized equipment for handling liquid ammonia and flammable metals. [8]* Electrochemical Methods: An emerging alternative that avoids harsh chemical reagents. These methods can be performed under neutral and mild conditions, offering high selectivity. [15]

Acidic Hydrolysis

Acidic hydrolysis is effective but can be destructive to other functional groups within the molecule. [8]

-

Hydrobromic Acid in Acetic Acid (HBr/AcOH): A classical and potent method. [6]The reaction often requires elevated temperatures (e.g., 90°C) and prolonged reaction times. [6]The addition of phenol as a scavenger is common to trap reactive byproducts.

-

Trifluoromethanesulfonic Acid (TfOH): A strong acid that can effect deprotection, sometimes more selectively than HBr/AcOH, especially for N-arylsulfonamides. [16]* Concentrated H₂SO₄ or HCl: These represent the harshest conditions and are generally avoided in modern synthesis due to their lack of selectivity. [8]

Caption: Decision Guide for N-Tosyl Deprotection.

Comparative Data on Deprotection Methods

The selection of a deprotection method is a critical decision based on substrate compatibility and desired efficiency.

| Method | Reagents & Conditions | Substrate Example | Yield (%) | Advantages | Disadvantages | Reference |

| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol, 60-90°C, 21h | N-Tosyl triamine derivative | ~10% | Potent, well-established | Harsh conditions, low yield, poor functional group tolerance | [6] |

| Reductive (Metal) | Magnesium, Methanol, Ultrasonication, 48°C | N-Tosyl piperidinone derivative | 52% | Mild, good functional group tolerance (e.g., alcohols) | Can be slow, may require activation (sonication) | [6] |

| Reductive (SET) | SmI₂, Amine, Water, THF | Various tosylamides | Near quantitative | Extremely fast, mild, effective for hindered substrates | Stoichiometric reagent, requires anhydrous conditions | [7] |

| Reductive (SET) | Sodium Naphthalenide, THF, -78°C | Nucleoside O-tosylates & N-tosylamides | High | Very powerful reducing agent | Requires inert atmosphere, highly reactive | [14] |

| Base-Catalyzed | Cesium Carbonate, THF/MeOH, rt, 18h | N-Tosyl-5-bromoindole | 98% | Very mild conditions | Substrate-specific (effective for indoles), long reaction time | [17] |